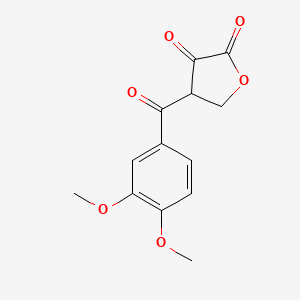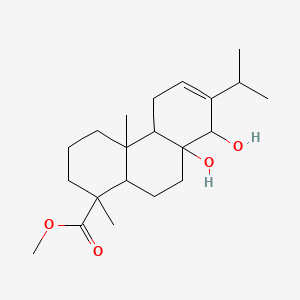
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dichloro-2,4-dimethylbicyclo(420)octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene typically involves the use of advanced organic synthesis techniques. One common method includes the use of rhodium (I) complexes as catalysts. The reaction sequence often involves the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of tandem catalysis and advanced catalytic systems is a promising approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A similar compound with a different substitution pattern.
4-Bromobicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a bromine substituent.
Uniqueness
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene is unique due to its specific chlorine and methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of 8,8-Dichloro-2,4-dimethylbicyclo(420)octa-1,3,5-triene, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
6590-38-1 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
8,8-dichloro-2,4-dimethylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H10Cl2/c1-6-3-7(2)9-8(4-6)5-10(9,11)12/h3-4H,5H2,1-2H3 |
InChI Key |
IGANQPGGBHCHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)CC2(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814148.png)
![Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate](/img/structure/B12814149.png)


![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)



